6-Oxoundecanedioyl dichloride
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Overview
Description
6-Oxoundecanedioyl dichloride is an organic compound with the molecular formula C11H16Cl2O3. It is a derivative of undecanedioic acid, where the hydroxyl groups are replaced by chlorine atoms, and an additional oxo group is present at the sixth position. This compound is primarily used in organic synthesis and polymer chemistry due to its reactive acyl chloride groups.
Preparation Methods
6-Oxoundecanedioyl dichloride can be synthesized through the reaction of undecanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid groups are converted into acyl chloride groups. The presence of an oxo group at the sixth position can be introduced through selective oxidation reactions prior to the chlorination step .
Chemical Reactions Analysis
6-Oxoundecanedioyl dichloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride groups are highly reactive towards nucleophiles such as amines, alcohols, and water, forming amides, esters, and carboxylic acids, respectively.
Condensation Reactions: It can react with diamines or diols to form polyamides or polyesters, which are useful in polymer chemistry.
Hydrolysis: In the presence of water, it hydrolyzes to form undecanedioic acid and hydrochloric acid.
Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions varying based on the desired product. Major products formed include amides, esters, and polyamides.
Scientific Research Applications
6-Oxoundecanedioyl dichloride has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyesters, which are important materials in the production of fibers, plastics, and resins.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Oxoundecanedioyl dichloride primarily involves its reactive acyl chloride groups. These groups can form covalent bonds with nucleophiles, leading to the formation of new chemical bonds. In biological systems, its derivatives may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
6-Oxoundecanedioyl dichloride can be compared with other similar compounds such as:
Adipoyl Chloride: A shorter-chain diacyl chloride used in the production of nylon-6,6.
Sebacoyl Chloride: Another diacyl chloride used in the synthesis of polyamides and polyesters.
Glutaroyl Chloride: A five-carbon diacyl chloride used in organic synthesis.
The uniqueness of this compound lies in its longer carbon chain and the presence of an oxo group, which can impart different physical and chemical properties to the resulting polymers and compounds .
Properties
CAS No. |
104481-15-4 |
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Molecular Formula |
C11H16Cl2O3 |
Molecular Weight |
267.15 g/mol |
IUPAC Name |
6-oxoundecanedioyl dichloride |
InChI |
InChI=1S/C11H16Cl2O3/c12-10(15)7-3-1-5-9(14)6-2-4-8-11(13)16/h1-8H2 |
InChI Key |
OTDLGBHSYOQFNL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)Cl)CC(=O)CCCCC(=O)Cl |
Origin of Product |
United States |
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